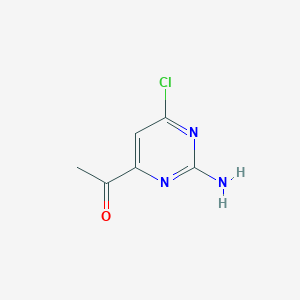
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-6-chloropyrimidine with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Starting Materials: 2-amino-6-chloropyrimidine and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile.
Procedure: The 2-amino-6-chloropyrimidine is dissolved in acetonitrile, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-alkoxypyrimidine or 2-amino-6-thiopyrimidine can be formed.
Oxidation Products: Oxidation can yield 2-amino-6-chloropyrimidin-4-one.
Reduction Products: Reduction can produce 2-amino-6-chloropyrimidin-4-ylmethanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways.
Industrial Applications: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-chloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, thus modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloropyrimidine: Similar in structure but lacks the ethanone group.
2-Amino-6-methylpyrimidine: Similar in structure but has a methyl group instead of a chlorine atom.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.
Uniqueness
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring, along with an ethanone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1-(2-amino-6-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3,(H2,8,9,10) |
Clave InChI |
HNZDFSVJCAMXFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


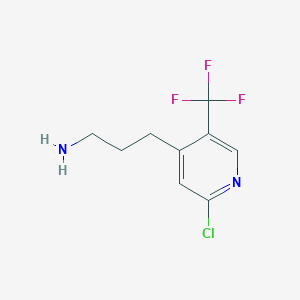





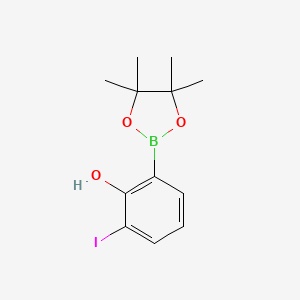
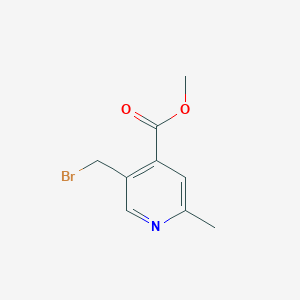
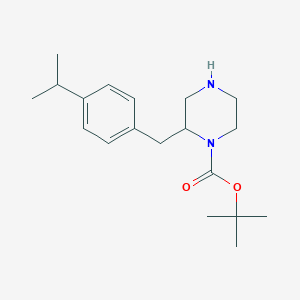
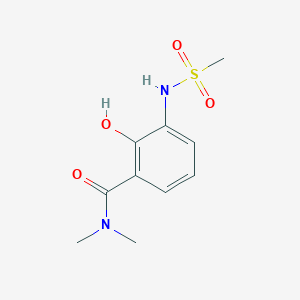

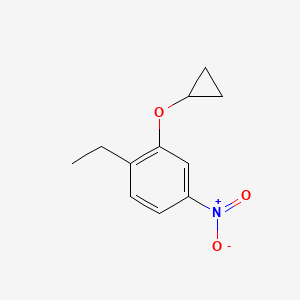
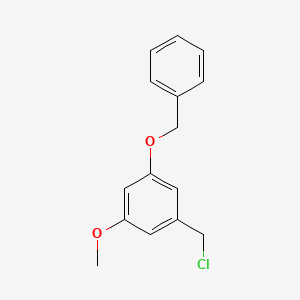
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
